4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole
Overview
Description
4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole is a complex organic compound that features a combination of sulfonyl, fluorophenyl, methylsulfanyl, and oxazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the benzenesulfonyl, fluorophenyl, and methylsulfanyl groups through various substitution and coupling reactions. Common reagents used in these reactions include sulfonyl chlorides, fluorobenzenes, and thiols, under conditions such as reflux or catalytic environments.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The benzenesulfonyl group can be reduced to a benzene group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while reduction of the benzenesulfonyl group would yield benzene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the oxazole ring and sulfonyl group.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities, given the bioactive nature of its functional groups.
Industry
In the industrial sector, this compound might be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(Benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazole: Lacks the fluorophenyl and methylsulfanyl groups.
5-[(2-Fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole: Lacks the benzenesulfonyl group.
4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-1,3-oxazole: Lacks the 4-methylphenyl group.
Uniqueness
The uniqueness of 4-(Benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-(benzenesulfonyl)-5-[(2-fluorophenyl)methylsulfanyl]-2-(4-methylphenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FNO3S2/c1-16-11-13-17(14-12-16)21-25-22(30(26,27)19-8-3-2-4-9-19)23(28-21)29-15-18-7-5-6-10-20(18)24/h2-14H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEUHUIGOLFCDM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)SCC3=CC=CC=C3F)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FNO3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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